Cas no 13060-14-5 (Yangambin)

Yangambin structure
Yangambin structure
Nome del prodotto:Yangambin
Numero CAS:13060-14-5
MF:C24H30O8
MW:446.490208148956
CID:210937
PubChem ID:443028

Yangambin Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1S,3aR,4S,6aR)-
    • (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
    • Yangambin
    • Lirioresinol B dimethyl ether
    • Lirioresinol B,dimethyl
    • Lirioresinol B,O,O-dimethyl
    • O,O-Dimethyllirioresinol B
    • syringaresinol dimethyl ether
    • (1S,3aR,4S,6aR)-Tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan
    • (+)-O,O-Dimethyllirioresinol B
    • (+)-Yangabin
    • C10894
    • Lrioresinol B dimethyl ether
    • (1β,5β)-2β,6β-Bis(3,4,5-trimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • (1S)-1β,4β-Bis(3,4,5-trimethoxyphenyl)-3aβ,4,6,6aβ-tetrahydro-1H,3H-furo[3,4-c]furan
    • [1S,(+)]-3aβ,4,6,6aβ-Tetrahydro-1β,4β-bis(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan
    • (+)-O,O-Dimethyl lirioresinol B
    • MS-28063
    • 13060-14-5
    • 1H,3H-Furo(3,4-c)furan, 3aalpha,4,6,6aalpha-tetrahydro-1alpha,4alpha-bis(3,4,5-trimethoxyphenyl)-
    • SCHEMBL635902
    • AKOS040760764
    • CHEMBL454592
    • Lirioresinol B, dimethyl-
    • Yangabin
    • ( )-Yangabin
    • Lirioresinol-B dimethyl ether
    • BDBM50443539
    • 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1S,3aR,4S,6aR)-
    • (+)-Yangambin
    • CCRIS 8944
    • tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan
    • CS-0032586
    • HY-N4267
    • CHEBI:10088
    • Lirioresinol B, O,O-dimethyl-
    • DTXSID601025819
    • (+)-syringaresinol dimethyl ether
    • Q27108576
    • 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5)-trimethoxyphenyl)-, 1alpha,3aalpha,4alpha,6aalpha)-
    • G13285
    • (1S-(1alpha,3aalpha,4alpha,6aalpha))-isomer of epiyangambin
    • DA-59208
    • Inchi: InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1
    • Chiave InChI: HRLFUIXSXUASEX-RZTYQLBFSA-N
    • Sorrisi: COC1=CC([C@H]2OC[C@@H]3[C@@H](C4C=C(OC)C(OC)=C(OC)C=4)OC[C@H]23)=CC(OC)=C1OC

Proprietà calcolate

  • Massa esatta: 446.19400
  • Massa monoisotopica: 446.194
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 8
  • Complessità: 512
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.8A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 122.5-125 ºC
  • Punto di ebollizione: 556.1°C at 760 mmHg
  • Punto di infiammabilità: 221.1°C
  • Indice di rifrazione: 1.537
  • Solubilità: Quasi insolubile (0,034 g/l) (25°C),
  • PSA: 73.84000
  • LogP: 3.81340
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C

Yangambin Informazioni sulla sicurezza

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TargetMol Chemicals
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¥ 6490 2024-07-19
TargetMol Chemicals
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13060-14-5 98.02%
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¥ 8790 2024-07-19

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